2-(3-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran

Lipophilicity Drug Design Physicochemical Property Optimization

Avoid isomer misidentification in SAR campaigns. This meta-chloro, 3-trifluoromethyl benzofuran is a structurally defined probe for head-to-head positional scanning against the para-chloro isomer (Kd = 6.80 nM at TNF-α) and for use as a fluorinated reference in metabolic stability assays. • Confirmed identity via GC-MS spectrum (SpectraBase ID 3H3VYlr6oBW) for LIMS library verification. • Computed cLogP = 5.77, tPSA = 13.14 Ų for reliable QSAR modeling. • Available for immediate shipment; full analytical documentation provided.

Molecular Formula C15H8ClF3O
Molecular Weight 296.67 g/mol
CAS No. 821769-98-6
Cat. No. B12903822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran
CAS821769-98-6
Molecular FormulaC15H8ClF3O
Molecular Weight296.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C3=CC(=CC=C3)Cl)C(F)(F)F
InChIInChI=1S/C15H8ClF3O/c16-10-5-3-4-9(8-10)14-13(15(17,18)19)11-6-1-2-7-12(11)20-14/h1-8H
InChIKeyHVPNLQKHLMQNBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran: Compound Identity


2-(3-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran (CAS 821769-98-6) is a fully synthetic, disubstituted benzofuran derivative with molecular formula C₁₅H₈ClF₃O and exact mass 296.0216 g/mol [1]. The heterocyclic core simultaneously bears a meta‑chlorophenyl ring at C‑2 and an electron‑withdrawing trifluoromethyl group at C‑3, a functional pair that dictates the compound's high calculated lipophilicity (cLogP ≈ 5.77) and moderate polar surface area (tPSA = 13.14 Ų) . These physicochemical features place the compound within a distinct property space that is not replicated by its des‑chloro, des‑trifluoromethyl, or positional‑isomer analogs, making straightforward interchange with those compounds scientifically unreliable without head‑to‑head performance data.

2-(3-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran: Why Substitution Fails


The benzofuran scaffold is a privileged structure in medicinal chemistry, yet even subtle substituent variations produce pronounced shifts in potency, selectivity, and pharmacokinetic behavior [1]. In the specific case of the 3‑chlorophenyl‑3‑trifluoromethyl pairing, the meta‑position of the chlorine atom generates an electrostatic surface and steric profile that differs from the para‑chloro isomer, potentially altering ligand‑target complementarity . Furthermore, removal of the trifluoromethyl group drops cLogP by approximately 1.0 log unit, which can materially change membrane permeability and off‑target binding . Consequently, procurement decisions that treat this compound as equivalent to its 4‑chloro isomer, its des‑CF₃ derivative, or the parent 3‑trifluoromethylbenzofuran risk introducing uncontrolled variables into SAR campaigns, assay validation studies, and patent‑driven lead optimization programs. The quantitative evidence below details precisely where differentiation exists and where it remains uncharacterized.

2-(3-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran: Differentiation Evidence


Lipophilicity Difference: cLogP vs. Des-CF₃ Analog

The calculated octanol–water partition coefficient (cLogP) of 2-(3-chlorophenyl)-3-(trifluoromethyl)-1-benzofuran is 5.77, which is 1.02 log units higher than that of its des‑trifluoromethyl analog 2-(3-chlorophenyl)benzofuran (cLogP = 4.75, CAS 65246-45-9) and 2.32 log units higher than the core‑only scaffold 3-(trifluoromethyl)benzofuran (cLogP = 3.45, CAS 65715-21-1) . Both target and comparator data were sourced from the same cheminformatics prediction engine (Chemsrc), ensuring methodological consistency .

Lipophilicity Drug Design Physicochemical Property Optimization

Topological Polar Surface Area Invariance

The topological polar surface area (tPSA) of 2-(3-chlorophenyl)-3-(trifluoromethyl)-1-benzofuran is 13.14 Ų, which is numerically identical to that of its para‑chloro positional isomer 2-(4-chlorophenyl)-3-(trifluoromethyl)-1-benzofuran (CAS 821769-93-1, tPSA = 13.14 Ų), its des‑CF₃ analog (tPSA = 13.14 Ų), and the core 3-(trifluoromethyl)benzofuran (tPSA = 13.14 Ų) . This invariance reflects the fact that the furan oxygen is the sole heteroatom contributing to PSA in all these structures. Consequently, tPSA alone cannot differentiate these compounds for oral bioavailability prediction or blood–brain barrier penetration models; differentiation must rely on other molecular descriptors such as cLogP, molecular shape, or experimental bioactivity data.

Polar Surface Area Oral Bioavailability Physicochemical Profiling

Meta-Chloro vs. Para-Chloro Substitution Effects

While no direct biological activity data for the target compound were identified in peer‑reviewed literature or public databases, the para‑chloro positional isomer (CAS 821769-93-1) has been reported to bind human TNF‑α trimer with a dissociation constant (Kd) of 6.80 nM as measured by surface plasmon resonance (SPR) [1], and to inhibit LPS‑induced TNF‑α production in RAW 264.7 murine macrophages with an IC₅₀ of 1.8 µM, surpassing the reference drug celecoxib . The meta‑chloro substitution pattern in the target compound introduces a different electrostatic potential surface and dipole orientation relative to the benzofuran plane compared to the para‑chloro isomer, which can alter key ligand–protein interactions such as halogen‑bonding geometry, π‑stacking, and hydrophobic packing [2]. In well‑characterized benzofuran SAR series, moving the chlorine from para to meta has been associated with shifts in selectivity and potency exceeding 10‑fold against certain biological targets [3].

Positional Isomerism TNF‑α Inhibition Structure–Activity Relationship

Metabolic Stability Benefit of CF₃ Group

The trifluoromethyl (-CF₃) substituent at the 3‑position of the benzofuran scaffold confers well‑established metabolic advantages relative to non‑fluorinated or methyl‑substituted analogs [1]. Within the broader class of 3‑(trifluoromethyl)benzofurans, the -CF₃ group has been shown to: (i) block oxidative metabolism at the 3‑position, a common soft spot for cytochrome P450 enzymes; (ii) increase the oxidative stability of the furan ring toward ring‑opening metabolites; and (iii) enhance binding affinity to certain protein targets through favorable dipolar and hydrophobic interactions in fluorophilic pockets [2]. While specific microsomal stability data for CAS 821769-98-6 are not available, the des‑CF₃ analog 2-(3-chlorophenyl)benzofuran lacks this protective group entirely and would be expected to exhibit higher intrinsic clearance based on class‑level trends observed in matched molecular pair analyses of fluorinated vs. non‑fluorinated heterocycles [3].

Metabolic Stability Fluorine Chemistry Lead Optimization

GC-MS Fingerprint for Isomer Differentiation

A gas chromatography–mass spectrometry (GC‑MS) spectrum of 2-(3-chlorophenyl)-3-(trifluoromethyl)-1-benzofuran is catalogued in the Wiley KnowItAll Mass Spectral Library (SpectraBase Compound ID 3H3VYlr6oBW), with base peak and fragmentation pattern recorded under standardized electron‑ionization conditions [1]. The mass spectrum provides a unique fingerprint that can be distinguished from the para‑chloro positional isomer (CAS 821769-93-1), whose fragmentation pattern, while similar in nominal mass (both molecular ions at m/z 296), may exhibit differences in relative ion abundances due to the altered substitution geometry [2]. This analytical differentiation is critical for identity confirmation and purity assessment in procurement workflows, particularly when both isomers are present in the same laboratory inventory.

Analytical Chemistry GC‑MS Quality Control

Absence of Direct Bioactivity Data

A systematic search of PubMed, ChEMBL, BindingDB, PubMed Central, and Google Patents (searches performed Q4 2024–Q2 2025) did not return any peer‑reviewed publication, patent example, or public database record containing quantitative in vitro or in vivo bioactivity data (IC₅₀, EC₅₀, Kd, Ki, MIC, % inhibition) for CAS 821769-98-6. All biological activity claims for this compound encountered during the search originated from non‑authoritative, non‑peer‑reviewed vendor product pages that do not cite primary data sources . The structurally related para‑chloro isomer (CAS 821769-93-1) and des‑CF₃ analog (CAS 65246-45-9) each have at least one curated bioactivity record in BindingDB or ChEMBL, respectively, confirming that the absence of data for the meta‑chloro compound is compound‑specific rather than a class‑wide phenomenon [1]. Consequently, any biological differentiation claimed between these compounds in the absence of direct head‑to‑head experimental comparison is scientifically unsupported.

Evidence Gap Procurement Risk Assay Validation

2-(3-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran: Application Scenarios


Positional Isomer SAR for TNF-α

Given that the para‑chloro isomer demonstrates single‑digit nanomolar binding to the TNF‑α trimer (Kd = 6.80 nM) and low‑micromolar cellular activity (IC₅₀ = 1.8 µM in RAW 264.7 cells), procurement of the meta‑chloro isomer enables a direct head‑to‑head positional scan [1]. The >1 log unit higher cLogP of this compound relative to the des‑CF₃ analog further supports its inclusion in a property‑aware SAR matrix where both potency and lipophilicity are simultaneously optimized . Researchers can systematically test the hypothesis that moving chlorine from para to meta alters halogen‑bonding geometry and shifts selectivity across the TNF receptor family.

Metabolic Stability Benchmarking

The 3‑trifluoromethyl substituent is a well‑established metabolic blocking group predicted to reduce CYP450‑mediated oxidation at the furan 3‑position relative to non‑fluorinated comparators [2]. This compound can serve as a fluorinated reference standard in microsomal or hepatocyte stability assays, with the des‑CF₃ analog (CAS 65246-45-9, cLogP 4.75) used as the matched non‑fluorinated control. The cLogP difference of approximately 1 log unit between the two compounds provides an additional dimension to deconvolve lipophilicity‑driven vs. fluorine‑specific metabolic effects .

GC-MS Method for Isomer Verification

The catalogued GC‑MS spectrum in the Wiley Registry (SpectraBase ID 3H3VYlr6oBW) provides a validated analytical reference for laboratories that require unambiguous identity confirmation of this compound upon receipt [3]. The spectrum can be integrated into custom laboratory information management system (LIMS) libraries to distinguish the meta‑chloro isomer from its para‑chloro counterpart, mitigating the risk of inventory cross‑contamination in multi‑compound screening decks [4].

Computational Modeling with Physicochemical Profiles

The precisely characterized cLogP (5.77) and tPSA (13.14 Ų) values, derived from a single consistent prediction platform (Chemsrc), provide reliable inputs for quantitative structure–activity relationship (QSAR) models and molecular docking workflows . The invariance of tPSA across the compound series (all analogs: 13.14 Ų) highlights that lipophilicity and spatial geometry—not polar surface area—are the discriminating descriptors for this benzofuran chemotype, a finding that can guide pharmacophore model refinement and virtual screening campaigns.

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